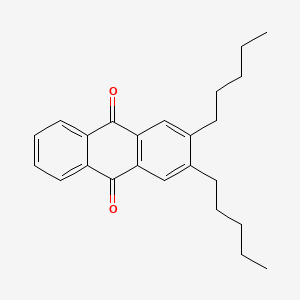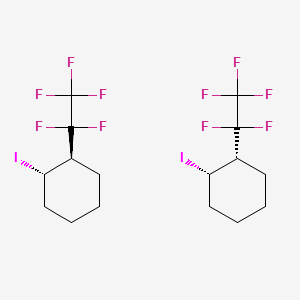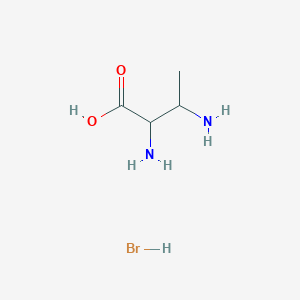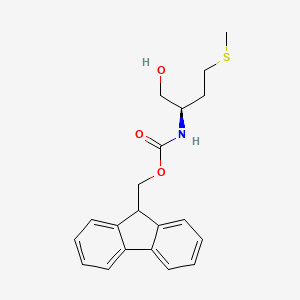![molecular formula C18H27NO3 B15251341 Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester is a complex organic compound with a unique structure that includes a benzenebutanoic acid backbone and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester typically involves a multi-step process. One common method includes the condensation of benzenebutanoic acid with a hydroxyimino derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester involves its interaction with specific molecular targets and pathways. The hydroxyimino group plays a crucial role in its biological activity, often participating in redox reactions and interacting with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress response and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-[1-(hydroxyimino)ethyl]-, methyl ester
- 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester is unique due to its specific structural features, such as the hydroxyimino group and the benzenebutanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H27NO3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
methyl 4-[4-[(Z)-N-hydroxy-C-(4-methylpentyl)carbonimidoyl]phenyl]butanoate |
InChI |
InChI=1S/C18H27NO3/c1-14(2)6-4-8-17(19-21)16-12-10-15(11-13-16)7-5-9-18(20)22-3/h10-14,21H,4-9H2,1-3H3/b19-17- |
Clave InChI |
GZVGTPVHUWTYBH-ZPHPHTNESA-N |
SMILES isomérico |
CC(C)CCC/C(=N/O)/C1=CC=C(C=C1)CCCC(=O)OC |
SMILES canónico |
CC(C)CCCC(=NO)C1=CC=C(C=C1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)


![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)


![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)





